molecular formula C9H13ClN2 B2956703 (2-[(3-Chlorophenyl)amino]ethyl)(methyl)amine CAS No. 91367-25-8

(2-[(3-Chlorophenyl)amino]ethyl)(methyl)amine

Cat. No.: B2956703
CAS No.: 91367-25-8
M. Wt: 184.67
InChI Key: IGAQIPLTSSXTHD-UHFFFAOYSA-N
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Description

(2-[(3-Chlorophenyl)amino]ethyl)(methyl)amine ( 91367-25-8) is a chemical compound with the molecular formula C9H13ClN2 and a molecular weight of 184.67 g/mol . This amine derivative features a 3-chlorophenyl group and is a valuable building block in organic synthesis and medicinal chemistry research. Compounds with similar structural motifs, such as those containing chlorophenyl and alkylamine groups, are frequently employed in the synthesis of more complex molecules, including peptides and other pharmacologically active scaffolds . The presence of the aromatic chlorine atom and the secondary amine functionality makes it a potential intermediate for exploring aza-Michael addition reactions and for constructing β-amino carbonyl compounds, which are privileged structures in drug discovery . As a reagent, it can be used to introduce specific molecular features that influence the electronic properties and binding characteristics of target molecules. This compound is intended for research and development purposes only. It is not for diagnostic or therapeutic uses, and it is strictly not intended for personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols while handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-(3-chlorophenyl)-N-methylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c1-11-5-6-12-9-4-2-3-8(10)7-9/h2-4,7,11-12H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGAQIPLTSSXTHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCNC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-[(3-Chlorophenyl)amino]ethyl)(methyl)amine typically involves the reaction of 3-chloroaniline with 2-chloroethylamine hydrochloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 3-chloroaniline attacks the ethyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-[(3-Chlorophenyl)amino]ethyl)(methyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorinated phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(2-[(3-Chlorophenyl)amino]ethyl)(methyl)amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-[(3-Chlorophenyl)amino]ethyl)(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Reference
N-(3-Chlorophenyl)-5-methyl-2-[2-(methylamino)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine (93) C₁₅H₁₇ClN₆ 316.80 Contains a triazolopyrimidine ring fused to the 3-chlorophenyl group; secondary amine linked via ethyl chain.
3-[2-(3-Chlorophenyl)ethyl]pyridin-2-amine (D8Y) C₁₃H₁₃ClN₂ 244.71 Pyridine ring replaces the ethylamine backbone; 3-chlorophenyl attached via ethyl chain.
2-(4-Bromo-3-methylphenyl)ethylamine C₁₀H₁₃BrN 227.12 Bromine replaces chlorine; methyl substituent on phenyl ring.

Analysis

  • Triazolopyrimidine Derivatives (e.g., Compound 93): These analogues exhibit expanded heterocyclic systems, enhancing π-π stacking and hydrogen-bonding capabilities compared to the simpler ethylamine backbone of the target compound. This structural complexity correlates with higher molecular weights (e.g., 316.80 g/mol for 93 vs.
  • Pyridine-Based Analogues (e.g., D8Y) : The pyridine ring introduces aromatic nitrogen, increasing polarity and altering electronic properties. This may influence solubility and receptor-binding profiles compared to the purely aliphatic amine in the target compound .

Analysis

In contrast, triazolopyrimidine derivatives (e.g., Compound 93) require multi-step protocols with moderate yields (53%), while simpler amines like Compound 95 face challenges in steric accessibility, resulting in lower yields (11%) .

Physicochemical Properties

  • Solubility : The target compound’s aliphatic amine and 3-chlorophenyl group balance hydrophilicity and lipophilicity, likely enhancing membrane permeability compared to bulkier analogues like D8Y .

Biological Activity

(2-[(3-Chlorophenyl)amino]ethyl)(methyl)amine, often referred to as a chlorinated phenyl amine derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a chlorophenyl group attached to an aminoethyl chain with a methyl substitution. This configuration is crucial as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. These interactions can modulate various signaling pathways, leading to significant biological effects. The compound has been studied for its potential to inhibit certain enzymes associated with disease processes, including phospholipase A2, which plays a role in inflammatory responses .

Biological Activity Overview

Recent studies have highlighted several key areas where this compound exhibits biological activity:

  • Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. Studies indicate that it may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Anticancer Activity : Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Its mechanism may involve the modulation of cell cycle regulators and apoptosis-related proteins .

1. Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound demonstrated significant inhibition of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, revealing potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.

PathogenMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

2. Anticancer Activity

In vitro studies on human cancer cell lines have shown that this compound can reduce cell viability significantly at concentrations as low as 10 µM. The compound was observed to induce apoptosis through caspase activation pathways.

Cell LineIC50 (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)12
A549 (lung cancer)15

Research Findings

Research indicates that the incorporation of the chlorophenyl group enhances the lipophilicity of the compound, facilitating better membrane penetration and increased biological activity. Moreover, structural modifications have been explored to optimize its pharmacological profile, aiming to enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Q & A

Basic Research Questions

Q. What is the IUPAC nomenclature of (2-[(3-Chlorophenyl)amino]ethyl)(methyl)amine, and how can its structure be verified experimentally?

  • Answer : The IUPAC name is derived by identifying the parent chain (ethylamine) and substituents (3-chlorophenyl and methyl groups). Structural verification involves spectroscopic methods:

  • NMR : 1^1H and 13^13C NMR to confirm hydrogen/carbon environments (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.2–2.5 ppm) .
  • Mass Spectrometry : Molecular ion peak (m/z ≈ 184.5) and fragmentation patterns to validate the backbone .
  • IR Spectroscopy : N-H stretching (~3350 cm1^{-1}) and C-Cl absorption (~750 cm1^{-1}) .

Q. What are the common synthetic routes for preparing secondary amines like this compound?

  • Answer : Key methods include:

  • Alkylation of Sulfonamide Derivatives : Reacting a primary amine derivative with methyl iodide under basic conditions to introduce the methyl group .
  • Reduction of Imines : Using LiAlH4_4 or NaBH4_4 to reduce an imine intermediate formed between 3-chloroaniline and a ketone .
  • Critical Conditions : Anhydrous environments for reductions, controlled pH to avoid side reactions (e.g., over-alkylation) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Answer :

  • PPE : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential amine volatility .
  • Waste Disposal : Segregate halogenated waste for professional treatment to avoid environmental contamination .

Advanced Research Questions

Q. How can researchers design experiments to investigate the environmental fate of this compound?

  • Answer : Adopt frameworks like Project INCHEMBIOL :

  • Abiotic Studies : Measure hydrolysis rates (pH 4–9) and photodegradation under UV light.
  • Biotic Studies : Assess microbial degradation using soil microcosms.
  • Analytical Tools : HPLC-MS for quantifying degradation products; computational models (e.g., EPI Suite) to predict partitioning coefficients .

Q. How might conflicting data on reaction yields in synthesis be systematically analyzed?

  • Answer :

  • Variable Screening : Use factorial design to isolate factors (e.g., temperature, catalyst loading) .
  • Statistical Analysis : Apply ANOVA to determine significance of variables; cross-validate with reproducibility trials .
  • Contamination Checks : Monitor starting material purity via GC-MS and adjust reaction conditions accordingly .

Q. What theoretical frameworks guide the study of this compound’s interactions with biological receptors?

  • Answer :

  • Molecular Docking : Use software (e.g., AutoDock) to predict binding affinities with serotonin/dopamine receptors, guided by structure-activity relationship (SAR) principles .
  • Kinetic Studies : Apply Michaelis-Menten models to enzyme inhibition assays, correlating substituent effects (e.g., chlorine’s electronegativity) with activity .

Q. What methodologies are recommended for assessing the compound’s stability under varying storage conditions?

  • Answer :

  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 1–3 months, monitoring degradation via TLC or LC-MS .
  • Light Sensitivity : Use amber vials and compare with transparent controls to quantify photolytic decomposition .

Methodological Considerations

  • Experimental Design : Pre-test/post-test frameworks with control groups are critical for isolating variables (e.g., solvent effects) .
  • Data Interpretation : Link findings to existing theories (e.g., Hammett equation for substituent effects) to contextualize results .

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